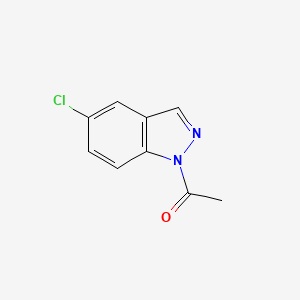

1-(5-Chloro-1H-indazol-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(5-Chloro-1H-indazol-1-yl)ethanone, also known as 1-acetyl-5-chloro-1H-indazole, is a compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 . It is a solid substance that is sealed in dry and stored at 2-8°C .

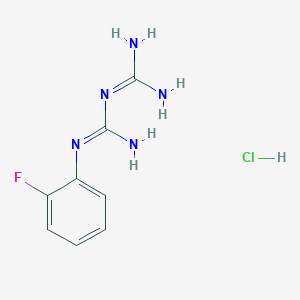

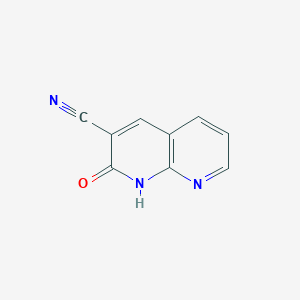

Molecular Structure Analysis

The molecular structure of 1-(5-Chloro-1H-indazol-1-yl)ethanone consists of nine carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom . The InChI code for this compound is 1S/C9H7ClN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11-12/h2-5H,1H3 .Physical And Chemical Properties Analysis

1-(5-Chloro-1H-indazol-1-yl)ethanone is a solid substance with a melting point of 144-145°C . It is sealed in dry and stored at 2-8°C .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Field

Summary

Indazole-containing compounds have shown potential as anticancer agents . They have been synthesized and evaluated for their antitumor potential against different cell lines .

Methods

The synthesis of these compounds often involves transition metal catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds .

Results

The synthesized compounds have shown promising results in inhibiting the growth of cancer cells .

Antihypertensive Applications

Field

Summary

Indazole-containing compounds have been used as antihypertensive agents .

Methods

The synthesis of these compounds involves various chemical reactions, including transition metal catalyzed reactions .

Results

These compounds have shown effectiveness in lowering blood pressure .

Antidepressant Applications

Field

Summary

Indazole-containing compounds have been used as antidepressants .

Results

These compounds have shown effectiveness in alleviating symptoms of depression .

Anti-Inflammatory Applications

Field

Summary

Indazole-containing compounds have been used as anti-inflammatory agents . They can help reduce inflammation in the body .

Results

These compounds have shown effectiveness in reducing inflammation .

Antibacterial Applications

Field

Summary

Indazole-containing compounds have been used as antibacterial agents . They can inhibit the growth of bacteria .

Results

These compounds have shown effectiveness in inhibiting bacterial growth .

HIV Protease Inhibitors

Field

Summary

Compounds containing an indazole fragment have been investigated and applied in producing HIV protease inhibitors .

Methods

The synthesis of these compounds involves various chemical reactions .

Results

These compounds have shown effectiveness in inhibiting HIV protease .

Safety And Hazards

The safety information for 1-(5-Chloro-1H-indazol-1-yl)ethanone includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Eigenschaften

IUPAC Name |

1-(5-chloroindazol-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11-12/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRWUGNNZNFPPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)Cl)C=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469478 |

Source

|

| Record name | 1-(5-Chloro-1H-indazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Chloro-1H-indazol-1-yl)ethanone | |

CAS RN |

98083-43-3 |

Source

|

| Record name | 1-(5-Chloro-1H-indazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4H-Imidazo[4,5,1-IJ]quinoline-2,6(1H,5H)-dione](/img/structure/B1312661.png)

![1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine](/img/structure/B1312663.png)

![2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol](/img/structure/B1312667.png)